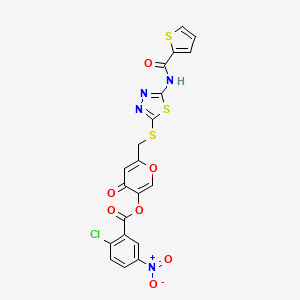
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a useful research compound. Its molecular formula is C20H11ClN4O7S3 and its molecular weight is 550.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a pyran ring, a thiadiazole moiety, and a nitrobenzoate group, which contribute to its diverse biological activities. Understanding the biological activity of this compound is crucial for its potential applications in drug development and other therapeutic areas.
The molecular formula of the compound is C20H12N4O7S3 with a molecular weight of approximately 516.52 g/mol. The presence of multiple functional groups enhances its reactivity and biological interactions.
Research indicates that compounds featuring thiadiazole and pyran structures often exhibit significant biological activities, including:
- Antimicrobial Activity : These compounds have shown promising results against various bacterial and fungal strains.
- Anticancer Properties : The structural features may allow interaction with cellular targets involved in tumor growth and proliferation.
Preliminary studies suggest that the compound could inhibit specific enzymes or interfere with cellular processes, leading to its potential as an anticancer agent.
Table 1: Similar Compounds and Their Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran | Similar pyran and thiadiazole structures | Antitumor activity |
| 5-(Thiophenecarboxamide) Derivatives | Contains thiophene moiety | Antimicrobial properties |
| Benzothiazole Derivatives | Similar heterocyclic framework | Cytotoxicity against tumor cells |
The unique combination of functional groups in This compound enhances its potential biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. For instance:
- Anticancer Studies : A study by Yoshida et al. (2005) demonstrated that benzothiazole derivatives exhibited selective cytotoxicity against tumorigenic cell lines, suggesting that similar derivatives could be developed from the target compound for anticancer applications.
- Enzyme Inhibition Studies : Research has indicated that derivatives containing thiadiazole structures show promise as acetylcholinesterase inhibitors, which may have implications for treating Alzheimer's disease .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. One potential method includes:
- Formation of the Thiadiazole Moiety : This involves reacting thiophene derivatives with suitable carboxamides.
- Pyran Ring Formation : Utilizing cyclization reactions to form the pyran structure.
- Final Coupling Reactions : Attaching the nitrobenzoate group through esterification or similar methods.
These synthetic pathways highlight the complexity involved in producing this compound and its derivatives.
Propriétés
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN4O7S3/c21-13-4-3-10(25(29)30)6-12(13)18(28)32-15-8-31-11(7-14(15)26)9-34-20-24-23-19(35-20)22-17(27)16-2-1-5-33-16/h1-8H,9H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXACUAKLVHBUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














